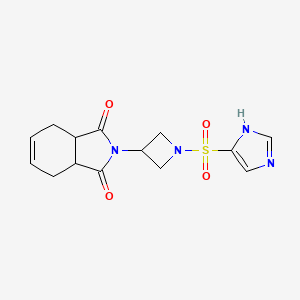
2-(1-((1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Descripción
The compound 2-(1-((1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione features a bicyclic isoindole-1,3(2H)-dione core fused with a tetrahydro moiety. Attached to this core is an azetidin-3-yl group (a strained four-membered amine ring), which is further sulfonylated at the 1-position with a 1H-imidazol-4-yl substituent. The imidazole sulfonyl group may contribute to hydrogen bonding or ionic interactions in biological systems, while the azetidine ring’s conformational rigidity could influence pharmacokinetics .
Propiedades
IUPAC Name |
2-[1-(1H-imidazol-5-ylsulfonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c19-13-10-3-1-2-4-11(10)14(20)18(13)9-6-17(7-9)23(21,22)12-5-15-8-16-12/h1-2,5,8-11H,3-4,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJDTOSCACBUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)S(=O)(=O)C4=CN=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(1-((1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that combines various heterocyclic structures known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its potential mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features:
- An imidazole ring which contributes to its biological activity through interactions with biological macromolecules.
- An azetidine moiety that enhances the compound's structural diversity.
- A sulfonyl group which can form covalent bonds with nucleophilic sites on proteins.
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets:
- The imidazole and azetidine rings may coordinate with metal ions or form hydrogen bonds with amino acid residues in enzyme active sites, inhibiting their activity.
- The sulfonyl group can participate in covalent bonding, modulating the function of target proteins .
Anticancer Activity
Research indicates that compounds containing imidazole and related structures often exhibit significant anticancer properties. For instance:
- A study on imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated potent antiproliferative effects against pancreatic ductal adenocarcinoma (PDAC) cell lines with IC50 values ranging from 5.11 to 10.8 µM .
Antimicrobial Properties
Compounds featuring triazole and imidazole rings have been extensively studied for their antimicrobial effects. The presence of these rings suggests potential applications in developing new antimicrobial agents.
Case Studies and Research Findings
| Study | Compound | Biological Activity | IC50/Effect |
|---|---|---|---|
| Romagnoli et al. | Imidazo[2,1-b][1,3,4]thiadiazole derivatives | Antiproliferative | IC50: 5.11 - 10.8 µM |
| Patel et al. | Bisindole derivative | Antitumor activity | IC50: 0.86 µM against CDK1 |
| Waghmare et al. | 1,3-diazole derivatives | Antimicrobial | Various activities reported |
Synthesis and Optimization
The synthesis of the compound typically involves multiple steps:
- Preparation of the imidazole and azetidine intermediates.
- Formation through reactions optimized for yield and purity using techniques like microwave-assisted synthesis or flow chemistry .
Future Directions
Given the promising biological activities associated with similar compounds, further studies are warranted to explore:
- In vivo efficacy : Testing the compound in animal models to assess its therapeutic potential.
- Mechanistic studies : Elucidating specific interactions with biological targets to optimize efficacy and minimize toxicity.
Comparación Con Compuestos Similares
Table 2: Functional Group Impact on Properties
Key Observations:
- Bioactivity : While highlights antimicrobial and antioxidant activities in imidazolidin-4-one derivatives , the target compound’s imidazole and sulfonyl groups may similarly target enzymes or receptors, though direct evidence is unavailable.
Commercial and Developmental Status
- Discontinued Analogs : lists isoindole-dione derivatives (e.g., 10-F314981) and imidazole-based compounds (e.g., [1-(3-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride) as discontinued, suggesting challenges in stability or efficacy . The target compound’s sulfonyl-azetidine moiety may address such issues through improved physicochemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


